4-Isopropylsulfanyl-benzenethiol
CAS No.: 76227-90-2
Cat. No.: VC19334915
Molecular Formula: C9H12S2
Molecular Weight: 184.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76227-90-2 |
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Molecular Formula | C9H12S2 |
Molecular Weight | 184.3 g/mol |
IUPAC Name | 4-propan-2-ylsulfanylbenzenethiol |
Standard InChI | InChI=1S/C9H12S2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3 |
Standard InChI Key | ZHOVOMHTXPBPFN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)SC1=CC=C(C=C1)S |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Isopropylsulfanyl-benzenethiol has the molecular formula C₉H₁₂S₂, consisting of a benzene core with two sulfur-based substituents:
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Thiol group (-SH) at position 1.
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Isopropyl sulfanyl group (-S-C(CH₃)₂) at position 4.
The IUPAC name is 4-(isopropylsulfanyl)benzenethiol, reflecting the para substitution pattern. Its structure is distinct from simpler thiophenols like 4-isopropylthiophenol (C₉H₁₂S), which lacks the sulfanyl group .
Physicochemical Properties
While direct measurements for 4-isopropylsulfanyl-benzenethiol are scarce, properties can be inferred from related compounds:
The presence of two sulfur atoms likely increases intermolecular interactions, raising the boiling point and density compared to mono-sulfur analogs .
Synthetic Methodologies
Sulfonation and Thiolation
A two-step approach could involve:
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Sulfonation: Introducing the isopropyl sulfanyl group via reaction of benzene with isopropylsulfenyl chloride (Cl-S-C(CH₃)₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
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Thiolation: Subsequent introduction of the thiol group using a reducing agent (e.g., LiAlH₄) on a sulfonyl chloride intermediate .
One-Pot Thiol-Sulfanyl Exchange
A hypothetical one-pot method might utilize a thiophenol precursor (e.g., 4-mercaptobenzenesulfonyl chloride) reacted with isopropylthiol (CH₃)₂CHSH under basic conditions to displace the sulfonyl group .
Challenges in Synthesis
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Regioselectivity: Ensuring para substitution requires directing groups or steric control. The isopropyl group’s bulk may favor para positioning .
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Oxidation Sensitivity: Thiol groups are prone to oxidation, necessitating inert atmospheres or antioxidants during synthesis .
Reactivity and Functional Applications
Nucleophilic and Redox Properties
The thiol group’s high nucleophilicity enables reactions such as:
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Disulfide Formation: Oxidation to 4-isopropylsulfanyl-benzenedisulfide (C₉H₁₀S₂)₂, a reaction common in thiophenols .
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Alkylation: Reaction with alkyl halides to form thioethers (e.g., with CH₃I to yield 4-isopropylsulfanyl-benzyl methyl sulfide) .
Pharmaceutical and Material Science Applications
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Drug Intermediate: Potential use in synthesizing protease inhibitors or antioxidants via thiol-disulfide redox chemistry.
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Polymer Modification: As a crosslinking agent in sulfur-containing polymers (e.g., vulcanized rubber) .
Comparative Analysis with Related Compounds
Compound | Key Structural Feature | Reactivity Differences |
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4-Isopropylthiophenol | Single thiol group | Less steric hindrance; faster oxidation |
Thioanisole | Methoxy and thiol groups | Lower nucleophilicity due to electron donation |
Benzenedithiol | Two thiol groups | Higher redox activity |
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